molecular formula C14H18N2O2 B7473057 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide

1-acetyl-N~5~-isopropyl-5-indolinecarboxamide

Cat. No. B7473057
M. Wt: 246.30 g/mol
InChI Key: DELRYSRVFOVPQH-UHFFFAOYSA-N
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Description

1-acetyl-N~5~-isopropyl-5-indolinecarboxamide, also known as A-84, is a chemical compound that belongs to the family of indolinecarboxamides. It is a synthetic compound that has been extensively studied due to its potential applications in the field of scientific research.

Scientific Research Applications

1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has been used in various scientific research applications due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has also been shown to modulate the activity of the G protein-coupled receptor GPR55, which is involved in various physiological processes.

Mechanism of Action

1-acetyl-N~5~-isopropyl-5-indolinecarboxamide exerts its effects by binding to the active site of FAAH and inhibiting its activity. This leads to an increase in the levels of endocannabinoids, which in turn modulate various physiological processes. 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide also binds to the GPR55 receptor and modulates its activity, which further contributes to its effects.
Biochemical and Physiological Effects:
1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective effects. 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has also been shown to modulate the activity of the immune system and to have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-acetyl-N~5~-isopropyl-5-indolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide also has some limitations. It is a relatively new compound, and its long-term effects and safety profile are not well established. It also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide. One potential direction is the development of more potent and selective inhibitors of FAAH and GPR55. Another direction is the study of the long-term effects and safety profile of 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide. 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide also has potential applications in the treatment of various diseases, and further research is needed to explore these applications. Finally, the study of the interaction between 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide and other compounds could provide insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide is a synthetic compound that has potential applications in the field of scientific research. It has been shown to modulate the activity of certain enzymes and receptors, and has various biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide, and further research is needed to explore its potential applications.

Synthesis Methods

The synthesis of 1-acetyl-N~5~-isopropyl-5-indolinecarboxamide involves the reaction of 5-isopropylindoline-1-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 60%.

properties

IUPAC Name

1-acetyl-N-propan-2-yl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)15-14(18)12-4-5-13-11(8-12)6-7-16(13)10(3)17/h4-5,8-9H,6-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELRYSRVFOVPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-N-(propan-2-YL)-2,3-dihydro-1H-indole-5-carboxamide

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